Home > Products > Screening Compounds P100767 > NVP-CGM097 stereoisomer
NVP-CGM097 stereoisomer -

NVP-CGM097 stereoisomer

Catalog Number: EVT-1533671
CAS Number:
Molecular Formula: C38H47ClN4O4
Molecular Weight: 659.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.
Overview

NVP-CGM097, also known simply as CGM097, is a dihydroisoquinolinone derivative that functions as a highly selective inhibitor of the MDM2 protein. This compound is significant in cancer research, particularly for its potential to reactivate the p53 tumor suppressor pathway, which is often disrupted in various cancers. NVP-CGM097 is currently undergoing clinical trials, showcasing its promise as a therapeutic agent in oncology.

Source and Classification

NVP-CGM097 was developed through a series of synthetic modifications aimed at enhancing the binding affinity and selectivity towards the MDM2 protein. It belongs to a class of small-molecule inhibitors that target the MDM2-p53 interaction, an essential pathway in tumor suppression. The discovery and development of this compound are part of ongoing efforts to find effective cancer treatments that can restore the function of p53 in tumors where it is mutated or inactivated.

Synthesis Analysis

Methods and Technical Details

The synthesis of NVP-CGM097 involves several key steps:

  1. Starting Material: The synthesis begins with a specific anthranilic acid derivative as the starting compound.
  2. Alkylation Reaction: This compound undergoes alkylation with methyl lithium to form a racemic secondary alcohol.
  3. Formation of Diastereomers: The secondary alcohol is then reacted with camphoric acid chloride, leading to a mixture of diastereomers.
  4. Recrystallization: The desired stereoisomer is isolated through recrystallization.
  5. Cyclization: This intermediate undergoes cyclization reactions, including a Mitsunobu reaction with phthalimide, followed by deprotection to yield the amine.
  6. Final Modifications: Further modifications include introducing carboxyalkyl groups and optimizing the structure for enhanced biological activity.

These synthetic routes are designed to maximize potency while minimizing unwanted side effects, leading to a compound that exhibits high selectivity for MDM2 over other targets .

Molecular Structure Analysis

Structure and Data

NVP-CGM097 has a complex molecular structure characterized by its dihydroisoquinolinone core. The specific stereochemistry plays a crucial role in its binding affinity to MDM2:

  • Molecular Formula: C16_{16}H16_{16}ClN3_{3}O
  • Molecular Weight: Approximately 303.77 g/mol
  • Key Functional Groups: The structure includes an aromatic ring system and various substituents that enhance its interaction with the MDM2 protein.

The stereochemistry of NVP-CGM097 has been confirmed through techniques such as X-ray crystallography, which provides insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

NVP-CGM097 undergoes several chemical reactions during its synthesis and biological activity:

  1. Alkylation Reactions: These are crucial for forming the initial secondary alcohols that lead to the final product.
  2. Cyclization Reactions: Key to establishing the dihydroisoquinolinone framework.
  3. Hydrolysis and Deprotection: These reactions are necessary for activating specific functional groups that enhance binding to MDM2.

The reactivity profile of NVP-CGM097 also indicates its ability to interact with biological targets effectively, which is essential for its role as an MDM2 inhibitor .

Mechanism of Action

Process and Data

NVP-CGM097 exerts its effects primarily by inhibiting the interaction between MDM2 and p53:

  • Inhibition of MDM2: By binding to MDM2, NVP-CGM097 prevents MDM2 from ubiquitinating p53, thereby stabilizing p53 levels within the cell.
  • Restoration of p53 Function: This stabilization allows p53 to carry out its tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis in cancer cells.

The efficacy of NVP-CGM097 in reactivating p53 has been demonstrated in preclinical studies, highlighting its potential as a therapeutic agent for tumors expressing wild-type p53 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NVP-CGM097 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Exhibits stability under physiological conditions, which is crucial for therapeutic applications.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within established ranges for similar compounds.

These properties are critical for determining the compound's formulation and delivery methods in clinical settings .

Applications

Scientific Uses

NVP-CGM097 has significant potential applications in cancer therapy:

The ongoing research into NVP-CGM097 underscores its relevance in developing novel cancer therapies that target critical regulatory pathways within tumor cells .

Chemical Identity and Synthesis of NVP-CGM097 Stereoisomers

Structural Characterization of NVP-CGM097 and Its Stereoisomeric Forms

NVP-CGM097 (CGM097) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Its chemical structure is defined by the formula C₃₈H₄₇ClN₄O₄ (molecular weight: 659.26 g/mol) and CAS number 1313363-54-0 [2] [6]. The molecule features a dihydroisoquinolinone core scaffold that mimics the α-helical transactivation domain of p53, enabling high-affinity binding to the p53 pocket on MDM2. This scaffold incorporates multiple chiral centers, which generate distinct stereoisomers with potentially divergent biological activities [6] [7].

The bioactive stereoisomer of NVP-CGM097 contains a specific (R) configuration at one or more stereogenic carbon atoms, as confirmed by its absolute stereochemistry designation in the SMILES notation:O=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(N(C)CC4)=O)CC3)C=C2)[C@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1 [2].This spatial arrangement allows optimal placement of hydrophobic substituents into the Phe19, Trp23, and Leu26 binding pockets of MDM2, achieving a binding affinity (Kᵢ) of 1.3–1.7 nM in TR-FRET (time-resolved fluorescence resonance energy transfer) assays [6] [8]. In contrast, the inactive stereoisomer (designated as the stereoisomer in commercial sources) lacks MDM2 inhibitory activity due to misalignment of critical pharmacophore elements [2].

  • Table 1: Stereochemical Features of NVP-CGM097
    Structural ElementBioactive StereoisomerInactive Stereoisomer
    Core ScaffoldDihydroisoquinolinoneDihydroisoquinolinone
    Chiral Centers(R)-configuration specifiedUndefined/(S)-configuration
    MDM2 Binding Affinity (Kᵢ)1.3–1.7 nM>1,000 nM
    Cellular Activity (IC₅₀)0.022–0.454 μM (p53-wt cells)Inactive

Synthetic Pathways for NVP-CGM097 and Key Stereochemical Challenges

The synthesis of NVP-CGM097 involves multi-step routes designed to establish its complex stereochemistry. While full synthetic details remain proprietary, key strategies draw from published MDM2 inhibitor syntheses, such as those for Nutlin analogs and piperidinone-based inhibitors [4] [5] [7]:

  • Chiral Pool vs. Asymmetric Synthesis:
  • Early MDM2 inhibitors (e.g., Nutlin-3a) relied on chiral resolution of racemates via preparative HPLC, a low-yield process [5].
  • Modern routes for NVP-CGM097 likely employ asymmetric catalysis (e.g., chiral auxiliaries or catalysts) to install stereocenters during C–C bond formation, such as enantioselective alkylation or hydrogenation [7].
  • Key Stereosensitive Steps:
  • Formation of the tetrasubstituted dihydroisoquinolinone core risks epimerization at acidic or basic chiral centers.
  • Introduction of the solubilizing side chain (e.g., N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C) requires stereoretentive coupling to preserve configuration [6].
  • Stereochemical Impurities:
  • Incomplete diastereoselectivity during ring closure or substitution generates diastereomeric byproducts that necessitate rigorous purification [2].

Enantiomeric Resolution Techniques for NVP-CGM097 Stereoisomers

Resolution of NVP-CGM097 stereoisomers is critical due to the profound activity differences between enantiomers. Industrial-scale separation leverages two complementary approaches:

  • Preparative Chiral Chromatography:
  • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® AD-H or AS-3R) with high chiral discrimination for dihydroisoquinolinones.
  • Mobile Phase: Hexane/isopropanol/amine modifiers for baseline separation [2].
  • Scale: Multi-gram loading per injection enables kilogram-scale production of the single enantiomer.
  • Diastereomeric Crystallization:
  • Racemic NVP-CGM097 is derivatized with enantiopure chiral acids (e.g., dibenzoyl-tartaric acid), forming diastereomeric salts with differing solubilities.
  • Crystallization isolates the desired diastereomer, followed by hydrolysis to free the active enantiomer [5].

Role of Chiral Chromatography in Stereoisomer Purification

Chiral chromatography is indispensable for analytical quality control and purification of NVP-CGM097 stereoisomers. Its applications include:

  • Analytical Monitoring:HPLC methods with chiral columns (e.g., Chiralcel® OD-R) quantify enantiomeric excess (ee) during synthesis. Specifications typically require >99.0% ee for the active pharmaceutical ingredient (API) [2].

  • Purification of Advanced Intermediates:Chiral stationary phases resolve stereoisomers of synthetic precursors (e.g., amino-piperidine intermediates), preventing carryover of stereochemical impurities into final coupling steps [7].

  • Comparison to Other MDM2 Inhibitors:

  • Table 2: Stereochemical Purification Methods for MDM2 Inhibitors
    CompoundCore ScaffoldResolution MethodEnantiomeric Excess
    NVP-CGM097DihydroisoquinolinoneChiral SFC/HPLC>99% ee
    Nutlin-3aImidazolineSemiprep HPLC (Chiralpak® AD)98–99% ee
    IdasanutlinPyrrolidineAsymmetric synthesis>99% ee
    AMG-232PiperidinoneDiastereomeric crystallization>99% ee

Supercritical fluid chromatography (SFC) offers faster separations and higher efficiency than HPLC for NVP-CGM097, reducing solvent consumption by 40–60% [5] [7].

Properties

Product Name

NVP-CGM097 stereoisomer

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.26

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.